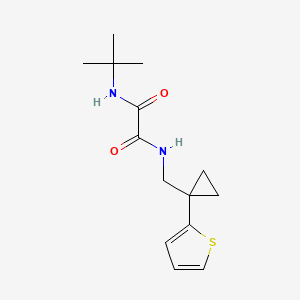
Methyl 3-chloro-4-(hydroxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9ClO3 It is a derivative of benzoic acid and features a chloro group at the third position and a hydroxymethyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: 3-chloro-4-(carboxymethyl)benzoate.
Reduction: Methyl 3-methyl-4-(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-chloro-4-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-chloro-4-(hydroxymethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The chloro and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxybenzoate: Lacks the chloro group, making it less reactive in certain substitution reactions.
Methyl 4-hydroxybenzoate: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
Methyl 3-chloro-4-hydroxybenzoate: Similar structure but lacks the hydroxymethyl group, influencing its solubility and reactivity.
Uniqueness
Methyl 3-chloro-4-(hydroxymethyl)benzoate is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 3-chloro-4-(hydroxymethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPABLVPRNGYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944524.png)

![N-(4-chlorophenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2944532.png)
![7-[(2-fluorophenyl)methyl]-8-hydrazinyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2944533.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2944535.png)
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2944536.png)
![1-Benzyl-3,4-bis[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B2944537.png)

![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2944540.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)methanone](/img/structure/B2944541.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2944542.png)
